Cas no 2137458-81-0 (2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine)
![2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine structure](https://www.kuujia.com/scimg/cas/2137458-81-0x500.png)
2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-717694
- 2137458-81-0
- 2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine
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- Inchi: 1S/C11H17N3O/c12-9-4-6-15-11(9)10-3-5-13-14(10)7-8-1-2-8/h3,5,8-9,11H,1-2,4,6-7,12H2
- InChI Key: FPVNXBNJCSHELP-UHFFFAOYSA-N
- SMILES: O1CCC(C1C1=CC=NN1CC1CC1)N
Computed Properties
- Exact Mass: 207.137162174g/mol
- Monoisotopic Mass: 207.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 53.1Ų
2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717694-1.0g |
2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine |
2137458-81-0 | 1g |
$0.0 | 2023-06-07 |
2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine Related Literature
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
Additional information on 2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine
Introduction to 2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine (CAS No. 2137458-81-0)
2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound, identified by its CAS number 2137458-81-0, belongs to a class of heterocyclic derivatives that have been extensively studied for their pharmacological properties. The presence of both a pyrazole ring and an oxolane moiety in its molecular structure imparts distinct chemical and biological characteristics, making it a promising candidate for further investigation in drug discovery and development.
The molecular framework of 2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine features a cyclopropylmethyl group attached to the pyrazole ring, which is further linked to an oxolane group via an amine functionality. This specific arrangement of functional groups creates a versatile platform for chemical modifications, enabling the synthesis of analogs with tailored properties. The compound's ability to interact with biological targets in novel ways makes it an attractive subject for medicinal chemistry research.
In recent years, there has been a growing interest in exploring the therapeutic potential of pyrazole derivatives due to their broad spectrum of biological activities. Pyrazoles are known for their role as scaffolds in the development of drugs targeting various diseases, including inflammation, cancer, and infectious diseases. The oxolane ring, on the other hand, is a cyclic ether that can enhance the solubility and bioavailability of compounds, making them more suitable for clinical applications.
One of the most compelling aspects of 2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine is its potential as a lead compound for the development of novel therapeutic agents. The cyclopropylmethyl group introduces steric hindrance, which can influence binding interactions with biological targets, while the amine functionality provides opportunities for further derivatization. These features make it a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, emphasizing their role in modulating biological pathways and interacting with enzymes and receptors. 2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine fits well within this context, as it combines elements known to enhance binding affinity and selectivity. The pyrazole ring, in particular, has been shown to be a key pharmacophore in several approved drugs, underscoring its significance in medicinal chemistry.
The synthesis of 2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the cyclopropylmethyl group necessitates specialized synthetic methodologies, such as cyclopropanation reactions or cross-coupling techniques. Similarly, the incorporation of the oxolane ring often involves ring-forming reactions that must be carefully controlled to avoid unwanted side products.
From a computational chemistry perspective, 2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine has been subjected to molecular modeling studies to predict its interactions with potential biological targets. These studies have provided valuable insights into its binding mode and affinity for various receptors. By leveraging computational tools, researchers can accelerate the drug discovery process by identifying promising candidates before conducting expensive experimental assays.
The pharmacological profile of 2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine is still under investigation, but preliminary data suggest that it may exhibit activities relevant to several therapeutic areas. For instance, its structural features suggest potential interactions with enzymes involved in metabolic pathways or receptors implicated in neurological disorders. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
In conclusion,2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yloxolananin 3-amino] (CAS No. 2137458- 81- 0) represents an exciting opportunity for medicinal chemists to explore new avenues in drug development. Its unique structural features and potential biological activities make it a compelling candidate for further study. As research continues to uncover new therapeutic targets and innovative synthetic strategies,this compound is poised to play a significant role in advancing our understanding of disease mechanisms and developing novel treatments.
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